molecular formula C19H17NO3 B2666008 N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide CAS No. 294647-12-4

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide

Cat. No.: B2666008
CAS No.: 294647-12-4
M. Wt: 307.349
InChI Key: BTCCPKVUCQMRFJ-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The purification steps may include crystallization or recrystallization to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s effects are mediated through its binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide is unique due to its specific combination of a methoxy-naphthalene moiety and a phenoxyacetamide group.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-18-12-11-17(15-9-5-6-10-16(15)18)20-19(21)13-23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCCPKVUCQMRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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